molecular formula C30H20N2S2 B15436254 10-Phenyl-10H-3,10'-biphenothiazine CAS No. 82491-75-6

10-Phenyl-10H-3,10'-biphenothiazine

カタログ番号: B15436254
CAS番号: 82491-75-6
分子量: 472.6 g/mol
InChIキー: JAIRBQSVFOVSRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Phenyl-10H-3,10'-biphenothiazine (CAS: 19606-93-0) is a fused heterocyclic compound comprising two phenothiazine moieties linked at the 3- and 10'-positions, with a phenyl substituent at the central nitrogen. Its molecular formula is C24H16N2S2, with a molecular weight of 396.53 g/mol and a predicted density of 1.353 g/cm³ . The compound exhibits a melting point of 199–200°C and a predicted boiling point of 615°C . Its exact mass, confirmed via MALDI-TOF-MS, is 396.08 , aligning closely with theoretical calculations. The biphenothiazine core features extended π-conjugation, making it relevant for applications in organic semiconductors and optoelectronic materials.

特性

CAS番号

82491-75-6

分子式

C30H20N2S2

分子量

472.6 g/mol

IUPAC名

3-phenothiazin-10-yl-10-phenylphenothiazine

InChI

InChI=1S/C30H20N2S2/c1-2-10-21(11-3-1)31-23-12-4-9-17-29(23)34-30-20-22(18-19-26(30)31)32-24-13-5-7-15-27(24)33-28-16-8-6-14-25(28)32/h1-20H

InChIキー

JAIRBQSVFOVSRP-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64)SC7=CC=CC=C72

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Electronic and Optical Properties

  • Conjugation and Bandgap: The biphenothiazine core in the target compound enables extended π-conjugation, reducing the HOMO-LUMO gap compared to monomeric phenothiazines. Triazolyl derivatives (e.g., 3b–3f in ) exhibit redshifted UV/Vis absorption due to enhanced charge delocalization.

Thermal and Stability Profiles

  • Thermal Stability : The phenyl substituent in the target compound contributes to a high melting point (199–200°C ), comparable to brominated derivatives (e.g., 4a in , melting point >250°C).
  • Crystallinity : The nitrophenyl-ethynyl derivative crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Such data are critical for designing single-crystal devices.

Q & A

Q. What is the optimal synthetic route for preparing 10-Phenyl-10H-3,10'-biphenothiazine?

The compound can be synthesized via a Sonogashira coupling reaction between iodobenzene derivatives and ethynyl-phenothiazine precursors. Key steps include:

  • Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in a THF/triethylamine solvent system.
  • Purification via gel permeation chromatography to isolate the product (6.9% yield reported for analogous compounds) .
  • Confirming purity through 1^1H NMR and mass spectrometry (MS) .

Q. How can X-ray crystallography validate the molecular structure of 10-Phenyl-10H-3,10'-biphenothiazine?

  • Use a triclinic crystal system (space group P1P1) with MoKα radiation (λ=0.22\lambda = 0.22 Å).
  • Refinement via SHELXL to resolve bond lengths and angles (e.g., C–C bond angles ranging 117.86–123.51°) .
  • Constrain H-atom positions and apply absorption corrections (e.g., NUMABS) during data processing .

Q. What analytical techniques confirm the purity and identity of synthesized 10-Phenyl-10H-3,10'-biphenothiazine?

  • 1^1H NMR : Characterize aromatic proton environments (δ = 7.10–8.21 ppm for analogous phenothiazines) .
  • Mass spectrometry : Match experimental m/zm/z values with calculated molecular weights (e.g., 344.39 g/mol for C20_{20}H12_{12}N2_2O2_2S) .
  • HPLC : Monitor retention times and peak symmetry post-purification .

Advanced Research Questions

Q. How can researchers address low synthetic yields in Sonogashira coupling reactions for biphenothiazines?

  • Optimize catalyst loading (e.g., 6 mol% Pd(0)) and reaction time (20+ hours).
  • Screen solvents (e.g., DMF vs. THF) to improve solubility of aromatic intermediates .
  • Introduce microwave-assisted synthesis to enhance reaction efficiency .

Q. What strategies resolve discrepancies in crystallographic data for phenothiazine derivatives?

  • Compare unit cell parameters (e.g., a=8.1891a = 8.1891 Å vs. a=8.4073a = 8.4073 Å in similar compounds) to identify polymorphism or measurement artifacts .
  • Use SHELXD for phase refinement and ORTEP-3 for visualizing thermal ellipsoids in asymmetric units .

Q. How can electronic properties of 10-Phenyl-10H-3,10'-biphenothiazine be tuned for photocatalytic applications?

  • Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate HOMO-LUMO gaps .
  • Conjugate with triazolyl groups to enhance charge-transfer efficiency (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .

Q. What experimental designs assess the bioactivity of 10-Phenyl-10H-3,10'-biphenothiazine derivatives?

  • HDAC inhibition assays : Measure IC50_{50} values using fluorogenic substrates (e.g., acetylated lysine analogs) .
  • Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacterial strains .

Q. How do substituents at the phenothiazine core influence structure-activity relationships (SAR)?

  • Compare para-substituted phenyl groups (e.g., nitro vs. methoxy) to evaluate steric and electronic effects on bioactivity .
  • Conduct DFT calculations to correlate substituent electronegativity with binding affinities .

Methodological Considerations

Q. What intermolecular interactions stabilize the crystal lattice of 10-Phenyl-10H-3,10'-biphenothiazine?

  • Identify C–H⋯O hydrogen bonds (2.0–3.3 Å) and π-π stacking (3.5–4.0 Å interplanar distances) using Mercury software .

Q. How can researchers validate computational models for phenothiazine-based materials?

  • Cross-reference DFT-predicted bond angles (e.g., 119.5–121.78°) with experimental X-ray data .
  • Use MALDI-TOF MS to confirm oligomerization states in conjugated systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。